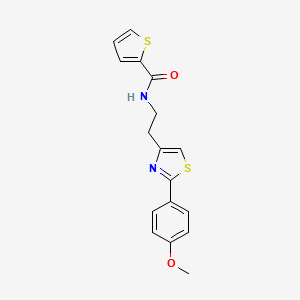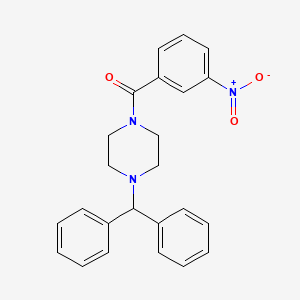![molecular formula C12H12N2O3S B2954533 benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-18-8](/img/structure/B2954533.png)
benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a novel organoselenium compound incorporating the benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of stable and readily available starting materials . The compound is characterized by elemental analysis and various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound has been studied using single crystal X-ray crystallography . The structure consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar, with a dihedral angle of 53.5 .Physical and Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 108–110 °C . Its IR (KBr) vmax is 3140–2926, 1640, 1543 cm−1. The 1H NMR (CDCl3, 400 MHz) and 13C NMR (CDCl3, 100 MHz) spectra have been reported . The MS (ESI) m/z is 297.06 (M+) .Applications De Recherche Scientifique
Synthesis and Characterization
The chemical under discussion has not been directly mentioned in the available scientific literature. However, similar compounds and their derivatives have been extensively researched for their synthesis, characterization, and applications in various fields. For instance, the synthesis of new thieno[2,3-b]-thiophene derivatives, which involves complex organic synthesis techniques, has been explored. These synthetic routes offer insights into the manipulation of sulfur-containing heterocycles, a category to which our compound of interest could belong (Mabkhot, Y., Kheder, Nabila Abd Elshafy, & Al-Majid, A., 2010).
Antioxidant and Antimicrobial Activities
Research has also been conducted on the antioxidant and antimicrobial activities of compounds structurally similar to benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone. For example, new derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties, demonstrating significant biological activities. Such studies indicate the potential biomedical applications of these compounds (Bassyouni, F., Tawfik, H. A., Hamed, A., Soltan, M., Elhefnawi, M., El-Rashedy, A., Moharam, M., & Rehim, M. A., 2012).
Photodynamic Therapy and Photosensitization
The role of certain benzimidazole derivatives in photodynamic therapy (PDT) and photosensitization processes has been investigated, providing insights into the potential therapeutic applications of similar compounds. These studies involve the examination of photoinduced reactions and their mechanisms, which could be relevant to the applications of this compound in medical and environmental fields (Matsuura, T., & Saito, I., 1969).
Cardiotonic Activity
Compounds with similar structural features have been studied for their cardiotonic activity, indicating the potential of this compound in the development of new cardiovascular drugs. Such research explores the effects of these compounds on heart tissue, providing a basis for further investigation into their therapeutic benefits (Garalienė, V., Labanauskas, L., & Brukštus, A., 2006).
Antimicrobial Activity and Cytotoxicity
The synthesis and evaluation of benzimidazole derivatives for antimicrobial activity and cytotoxicity have also been documented. These studies assess the biological efficacy and safety profiles of these compounds, which could guide the development of new antimicrobial agents with minimal cytotoxic effects. Such research underscores the importance of structural modifications to enhance biological activity and reduce adverse effects (Shankar, B., Jalapathi, P., Saikrishna, B., Perugu, S., & Manga, Vijjulatha, 2018).
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18-12-13-4-5-14(12)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIKECJZBCVKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)
![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)
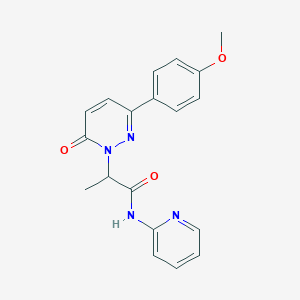
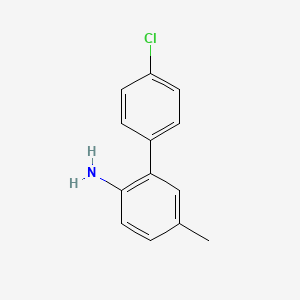

![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)
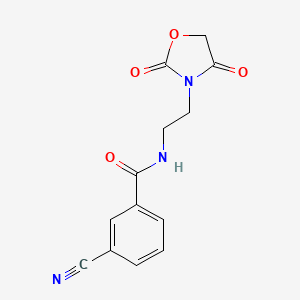
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)


